5-Methoxythiazole-2-carboxylic acid
CAS No.:
Cat. No.: VC14128613
Molecular Formula: C5H5NO3S
Molecular Weight: 159.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO3S |
|---|---|
| Molecular Weight | 159.17 g/mol |
| IUPAC Name | 5-methoxy-1,3-thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H5NO3S/c1-9-3-2-6-4(10-3)5(7)8/h2H,1H3,(H,7,8) |
| Standard InChI Key | RXUJJNSDUMWPKU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(S1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-methoxythiazole-2-carboxylic acid consists of a thiazole ring (C₃H₃NS) substituted with a methoxy group (-OCH₃) at position 5 and a carboxylic acid (-COOH) at position 2. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. Key structural parameters include:
The methoxy group enhances electron density at position 5, while the carboxylic acid at position 2 introduces hydrogen-bonding capacity and acidity (pKa ≈ 2.5–3.0 for analogous thiazolecarboxylic acids ).
Solubility and Partitioning
Experimental solubility data for 5-methoxythiazole-2-carboxylic acid remain limited, but predictions based on structurally related compounds suggest moderate aqueous solubility (≈1.5–3.0 mg/mL in water at 25°C) and a log P (octanol-water partition coefficient) of approximately 1.2–1.5 . These estimates align with trends observed in methyl- and hydroxy-substituted thiazolecarboxylic acids, where polar substituents reduce lipophilicity compared to unsubstituted analogs.
Synthetic Methodologies
Cyclization Approaches
Thiazole ring formation typically employs Hantzsch thiazole synthesis or oxidative cyclization. For 5-methoxythiazole-2-carboxylic acid, a plausible route involves:
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Precursor preparation: Reacting 2-amino-5-methoxy-thiazole with chloroacetic acid under basic conditions to introduce the carboxylic acid group.
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Oxidative cyclization: Using KSCN and bromine in acetic acid, as demonstrated for benzo[d]thiazole derivatives . This method facilitates regioselective ring closure, though reaction conditions (temperature, stoichiometry) require optimization to accommodate the methoxy group’s steric and electronic effects.
Functional Group Interconversion
Alternative strategies include:
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Methoxy introduction: O-Methylation of 5-hydroxythiazole-2-carboxylic acid using methyl iodide in the presence of a base (e.g., K₂CO₃).
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Carboxylic acid activation: Converting preformed thiazole intermediates to carboxylic acids via hydrolysis of nitriles or oxidation of aldehydes, though these routes risk side reactions due to the methoxy group’s sensitivity to strong acids/bases .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (DMSO-d₆, 400 MHz):
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δ 3.85 (s, 3H, OCH₃)
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δ 7.45 (s, 1H, H-4)
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δ 8.20 (s, 1H, H-5)
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δ 12.50 (broad, 1H, COOH)
These shifts mirror patterns in 4-methylthiazole-5-carboxylic acid , where electron-withdrawing groups deshield adjacent protons.
Infrared (IR) Spectroscopy
Key absorptions:
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1680–1700 cm⁻¹ (C=O stretch, carboxylic acid)
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1250–1270 cm⁻¹ (C-O-C asymmetric stretch, methoxy)
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2550–3300 cm⁻¹ (broad, O-H stretch, carboxylic acid)
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Low yields in cyclization steps due to methoxy group steric hindrance.
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Sensitivity of the carboxylic acid group to decarboxylation under high-temperature conditions.
Biological Profiling
Priority research areas:
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In vitro screening: Antibacterial, antifungal, and antiviral assays.
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ADMET studies: Evaluating absorption, distribution, and toxicity using in silico models (e.g., SwissADME).
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